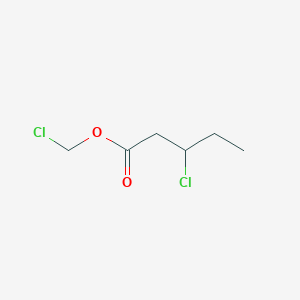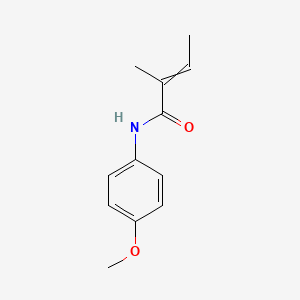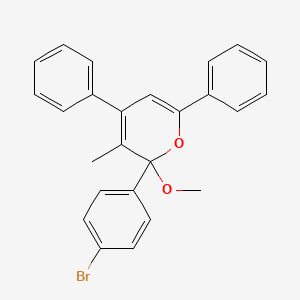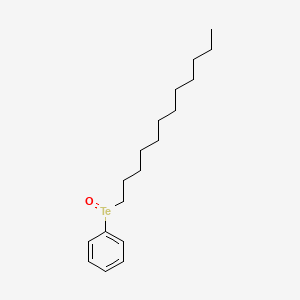
(Dodecane-1-tellurinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodecane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a dodecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with benzene derivatives. One common method is the alkylation of benzene with 1-dodecene in the presence of a tellurium catalyst. The reaction conditions often include the use of Brønsted acidic ionic liquids as catalysts, which have been shown to be effective in promoting the alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodecane-1-tellurinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tellurium dioxide derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or dodecane chain .
Applications De Recherche Scientifique
(Dodecane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Dodecane-1-tellurinyl)benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms or molecules, leading to the formation of new chemical species. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Dodecane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(Dodecane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(Dodecane-1-stanninyl)benzene: Contains tin instead of tellurium.
Uniqueness
(Dodecane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs. Tellurium’s larger atomic size and different electronic properties can lead to unique reactivity and applications in various fields .
Propriétés
Numéro CAS |
84988-08-9 |
|---|---|
Formule moléculaire |
C18H30OTe |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
dodecyltellurinylbenzene |
InChI |
InChI=1S/C18H30OTe/c1-2-3-4-5-6-7-8-9-10-14-17-20(19)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
Clé InChI |
LAQQRIZNLHNDMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Te](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
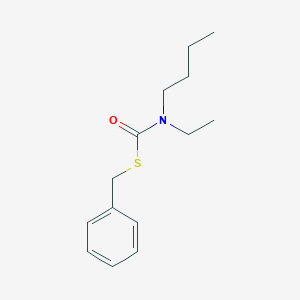

![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)
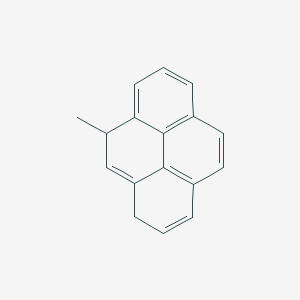
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)

